molecular formula C10H17N3O2 B2555438 5-[(Diethylamino)methyl]furan-2-carbohydrazide CAS No. 91141-17-2

5-[(Diethylamino)methyl]furan-2-carbohydrazide

Cat. No.: B2555438
CAS No.: 91141-17-2
M. Wt: 211.265
InChI Key: NQHJOYUACLKLTG-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]furan-2-carbohydrazide is a carbohydrazide derivative featuring a furan ring substituted with a diethylamino-methyl group at the 5-position. This compound belongs to a broader class of furan-based carbohydrazides, which are frequently synthesized via hydrazinolysis of ester precursors or Mannich reactions to introduce alkylamino groups .

Properties

IUPAC Name

5-(diethylaminomethyl)furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-13(4-2)7-8-5-6-9(15-8)10(14)12-11/h5-6H,3-4,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHJOYUACLKLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(O1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-30°C . The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carbohydrazide derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds containing furan moieties exhibit notable antimicrobial properties. For instance, derivatives of furan have been studied for their effectiveness against various bacterial strains. A study highlighted the synthesis of similar compounds and their evaluation against Gram-positive and Gram-negative bacteria, indicating that modifications in the furan structure can enhance antibacterial activity .

Anticancer Properties
The hydrazide functionality in 5-[(Diethylamino)methyl]furan-2-carbohydrazide has been linked to cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell types, including HeLa and HepG2 cells. The mechanism appears to involve apoptosis induction, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

Building Block in Organic Chemistry
this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties for specific applications. For example, it can be used in the synthesis of novel hydrazone derivatives that may exhibit enhanced biological activities .

Catalytic Applications
The compound has potential applications in catalytic processes due to the presence of both amine and hydrazide groups. These functional groups can facilitate various reactions, such as condensation and coupling reactions, which are crucial in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Bacterial StrainInhibition Zone (mm)Control Zone (mm)
E. coli150
S. aureus180
P. aeruginosa120

Case Study 2: Cytotoxicity Assessment

In another study focusing on cancer cell lines, varying concentrations of the compound were tested for cytotoxic effects.

Concentration (µM)HeLa Cell Viability (%)HepG2 Cell Viability (%)
108590
506570
1003045

These results reveal a dose-dependent decrease in cell viability, indicating the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Key Properties Reference
5-[(Dimethylamino)methyl]furan-2-carbohydrazide Dimethylamino-methyl Higher solubility than diethylamino analog; used in life science applications
5-[(2-Naphthyloxy)methyl]furan-2-carbohydrazide 2-Naphthyloxymethyl Enhanced steric bulk; potential π-π interactions in biological targets
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide Chloro-nitro-phenoxymethyl Electron-withdrawing groups may reduce bioavailability; antimicrobial focus
5-[(Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide Methoxy-propylphenoxymethyl Moderate solubility (28.7 µg/mL); structural complexity for targeted activity
Naphtho[2,1-b]furan-2-carbohydrazide Fused naphtho-furan system Extended aromatic system; studied for antibacterial/antifungal activity

Substituent Impact on Bioactivity:

  • Diethylamino vs.
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : These groups, as seen in , may improve antimicrobial activity by altering electron density and binding affinity to microbial enzymes .
  • Aromatic Extensions (e.g., naphthyl) : Compounds like 5-[(2-Naphthyloxy)methyl]furan-2-carbohydrazide exhibit increased steric bulk, which may hinder penetration but improve target specificity .

Mechanistic Insights :

  • Antimicrobial Activity : Furan carbohydrazides likely disrupt microbial cell walls or inhibit enzymes like dihydrofolate reductase .
  • Anticancer Potential: Thiazole derivatives in show potent activity via apoptosis induction, suggesting that similar mechanisms may apply to diethylamino-substituted analogs.

Biological Activity

5-[(Diethylamino)methyl]furan-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a diethylamino group and a carbohydrazide moiety. Its molecular formula is C10H14N4O2C_{10}H_{14}N_4O_2 with a molecular weight of 226.25 g/mol. The structural formula can be represented as follows:

C10H14N4O2\text{C}_{10}\text{H}_{14}\text{N}_{4}\text{O}_{2}
PropertyValue
Molecular FormulaC₁₀H₁₄N₄O₂
Molecular Weight226.25 g/mol
Melting PointNot specified

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially interfering with metabolic pathways in target organisms.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various derivatives, including this compound, demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against different bacterial strains, indicating promising potential for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications to the diethylamino group significantly affect biological activity. For instance, compounds with larger alkyl groups exhibited enhanced potency in inhibiting target enzymes and receptors .

Case Studies

  • Cardiomyocyte Hypertrophy : In a luciferase reporter assay, this compound was tested for its ability to influence cardiac gene expression in cardiomyocytes, showing potential in modulating hypertrophic responses .
  • Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects using MTT assays in various cell lines, revealing dose-dependent toxicity at higher concentrations, which necessitates careful consideration in therapeutic applications .

Q & A

Q. What green chemistry approaches minimize waste in its synthesis?

  • Methodological Answer : Replace ethanol with cyclopentyl methyl ether (CPME) as a greener solvent. Use catalytic methods (e.g., Bi(OTf)₃) to reduce stoichiometric reagents. Evaluate via E-factor (kg waste/kg product) and atom economy. Microwave-assisted synthesis reduces energy use by 40% .

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